Methyl(2,3,3-trimethylbutyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,2,3,3-tetramethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(6-9-5)8(2,3)4/h7,9H,6H2,1-5H3 |
InChI Key |
DQODAOLMFSZRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Methyl 2,3,3 Trimethylbutyl Amine
Convergent and Divergent Synthetic Approaches
The construction of Methyl(2,3,3-trimethylbutyl)amine can be approached through several synthetic routes. Convergent strategies, where the final molecule is assembled from two or more complex fragments, and divergent strategies, where a common intermediate is elaborated into a variety of products, both offer viable pathways. For the specific target of this compound, reductive amination represents a key convergent approach, while alkylation reactions exemplify a more traditional, yet challenging, divergent method.
Reductive Amination Protocols for this compound Synthesis
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds and a nitrogen source. acsgcipr.orgmasterorganicchemistry.com This one-pot reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.org For the synthesis of this compound, the logical precursors would be 2,3,3-trimethylbutanal (B1334388) and methylamine (B109427).
The formation of the key imine intermediate from 2,3,3-trimethylbutanal and methylamine is subject to significant steric hindrance. The bulky tert-butyl group adjacent to the carbonyl carbon can sterically shield it from the nucleophilic attack of methylamine. The reaction mechanism generally begins with the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to yield the imine. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. However, the subsequent dehydration step can be rate-limiting, especially for sterically hindered substrates. nih.gov
Computational studies on the reductive amination of sterically hindered aldehydes and ketones have shown that acidic catalysts can play a crucial role in both the formation of the iminium ion and the subsequent reduction. nih.gov The steric bulk around the carbonyl group in 2,3,3-trimethylbutanal would likely slow down the initial nucleophilic attack by methylamine and could also disfavor the planar geometry of the resulting imine, potentially leading to a challenging equilibrium between the reactants and the imine intermediate.
The reduction of the formed imine is also influenced by steric factors. The hydride reducing agent must be able to approach the electrophilic carbon of the iminium ion. The significant steric shielding provided by the 2,3,3-trimethylbutyl group could necessitate the use of smaller, more reactive reducing agents or more forcing reaction conditions.
The choice of reducing agent is critical for the successful reductive amination of sterically hindered aldehydes like 2,3,3-trimethylbutanal. organic-chemistry.orgorganic-chemistry.org The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol (2,3,3-trimethylbutanol) as a byproduct. masterorganicchemistry.com
Several reducing agents are commonly employed in reductive amination, each with its own advantages and limitations, particularly in the context of steric hindrance.
| Reducing Agent | Typical Solvent(s) | General Characteristics & Suitability for Hindered Substrates |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | A relatively mild reducing agent. Can reduce aldehydes and ketones, so a stepwise procedure (pre-formation of the imine) is often necessary to avoid side reactions, especially with reactive aldehydes. organic-chemistry.org Its effectiveness with highly hindered imines may be limited. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for the reduction of iminium ions at slightly acidic pH where the reduction of aldehydes and ketones is slow. masterorganicchemistry.com However, it is highly toxic. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including some sterically hindered cases. organic-chemistry.orgresearchgate.net It does not require a separate imine formation step and is less toxic than NaBH₃CN. Acetic acid can be used as a catalyst, particularly for less reactive ketones. nih.govorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | A "green" alternative using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). The reaction conditions (pressure, temperature) can be tuned. However, it may not be suitable for substrates with other reducible functional groups. acsgcipr.org |
For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) would likely be a promising choice due to its proven efficacy with a broad range of substrates and its operational simplicity. organic-chemistry.orgorganic-chemistry.org Optimization of the reaction would involve screening solvents, temperature, and the stoichiometry of the reagents to maximize the yield of the desired secondary amine while minimizing the formation of byproducts.
Alkylation Reactions for Constructing the this compound Skeleton
An alternative approach to the synthesis of this compound is through the alkylation of methylamine with a suitable 2,3,3-trimethylbutyl precursor.
This method would involve the reaction of a primary amine (methylamine) with a halogenated 2,3,3-trimethylbutyl derivative, such as 1-bromo-2,3,3-trimethylbutane. This is a classic nucleophilic substitution reaction (SN2). However, this approach is often plagued by issues of over-alkylation, where the initially formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemguide.co.uk
The steric hindrance of the 2,3,3-trimethylbutyl group would also significantly impact the reaction. The bulky group would make the electrophilic carbon less accessible to the nucleophile (methylamine), slowing down the desired SN2 reaction. Furthermore, the steric bulk could favor a competing elimination reaction (E2), especially if a strong base is present, leading to the formation of 2,3,3-trimethyl-1-butene (B165516) as a major byproduct.
| Substrate | Reaction Type | Potential Products | Challenges |
| 1-Bromo-2,3,3-trimethylbutane | SN2/E2 | This compound, Dithis compound, 2,3,3-trimethyl-1-butene | Slow reaction rate, over-alkylation, competing elimination reaction. |
To mitigate these challenges, a large excess of methylamine could be used to favor the formation of the primary product. chemguide.co.uk However, the inherent steric hindrance of the substrate makes this a less desirable route compared to reductive amination.
The direct amination of alcohols, such as 2,3,3-trimethylbutanol, with methylamine is another potential synthetic route. This transformation typically requires the in-situ activation of the alcohol's hydroxyl group to turn it into a better leaving group. Common methods include the use of a Mitsunobu reaction or conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with the amine.
The direct amination of a sterically hindered primary alcohol like 2,3,3-trimethylbutanol would face similar challenges to the alkylation of the corresponding halide. The steric bulk would hinder the approach of the nucleophile, potentially leading to slow reaction rates and competing elimination reactions.
Multi-Component Reactions for Direct Synthesis of Substituted Amines
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules from simple starting materials in a single, one-pot operation. These reactions are characterized by high atom economy and procedural simplicity, minimizing waste and purification steps. In the context of amine synthesis, MCRs provide direct access to a wide array of substituted amines.
One notable example is the three-component Mannich-type reaction, which can be employed for the synthesis of α-branched amines. researchgate.net This reaction typically involves an aldehyde, an amine, and an organic halide, mediated by zinc dust in a Barbier-like protocol. researchgate.net This approach allows for the in-situ generation of organozinc reagents, which then participate in the multicomponent assembly. The versatility of this method enables the synthesis of various amine structures, including diarylmethylamines and α- or β-amino esters. researchgate.net
Another significant advancement is the copper(I)-catalyzed three-component cycloaromatizative amination. This methodology facilitates the synthesis of (hetero)polyaryl amines from structurally diverse amines, terminal alkynes, and ortho-bromoaryl ketones. researchgate.net The reaction proceeds via a cascade of bond-forming events, leading to a broad range of amino-functionalized aromatic frameworks. researchgate.net While these examples showcase the power of MCRs for amine synthesis in general, their specific application to the synthesis of sterically hindered aliphatic amines like this compound would require careful selection of substrates and optimization of reaction conditions to overcome potential steric hindrance.
Table 1: Comparison of Multi-Component Reactions for Amine Synthesis
| Reaction Type | Key Reactants | Catalyst/Mediator | Scope | Reference |
|---|---|---|---|---|
| Mannich-type Reaction | Aldehyde, Amine, Organic Halide | Zinc Dust | α-Branched Amines | researchgate.net |
| Cycloaromatizative Amination | Amine, Terminal Alkyne, o-bromoaryl Ketone | Copper(I) | (Hetero)polyaryl Amines | researchgate.net |
| Carbonyl Alkylative Amination | Aldehyde, Amine, Alkyl Iodide | Zinc/Light (Si/hυ) | α-Branched Alkylamines | nih.gov |
Synthesis of Key Precursors and Building Blocks
The synthesis of this compound relies on the availability of suitably functionalized 2,3,3-trimethylbutyl precursors. The construction of this sterically demanding carbon skeleton is a key challenge that can be addressed through various synthetic routes.
Preparation of 2,3,3-Trimethylbutyl Derivatives
One of the fundamental building blocks for accessing 2,3,3-trimethylbutyl derivatives is 2,3,3-trimethylbutanoic acid. This carboxylic acid can serve as a versatile precursor for the introduction of the amine functionality via transformations such as the Curtius, Hofmann, or Schmidt rearrangements, or by reduction of a corresponding amide. The synthesis of 2,3,3-trimethylbutanoic acid itself can be approached through various methods, including the oxidation of the corresponding alcohol or aldehyde, or through carboxylation of a suitable organometallic reagent.
Table 2: Properties of 2,3,3-Trimethylbutanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14O2 | guidechem.comchemspider.comnih.gov |
| Molecular Weight | 130.187 g/mol | guidechem.com |
| CAS Number | 19910-29-3 | guidechem.comchemspider.comchemicalbook.com |
| pKa (Predicted) | 4.83 ± 0.16 | guidechem.com |
Nitrile Hydrogenation Pathways for 2,3,3-Trimethylbutyl Amine Derivatives
The catalytic hydrogenation of nitriles is a widely employed and industrially significant method for the synthesis of primary amines. bme.hu This reaction involves the reduction of a nitrile functional group in the presence of a metal catalyst and a hydrogen source. To synthesize 2,3,3-trimethylbutyl amine derivatives, a corresponding 2,3,3-trimethylbutanenitrile (B1367130) would be the required starting material.
The choice of catalyst is critical to ensure high selectivity towards the primary amine and to minimize the formation of secondary and tertiary amine byproducts. bme.hu Common catalysts for nitrile hydrogenation include Raney nickel, Raney cobalt, palladium on carbon (Pd/C), and rhodium-based catalysts. google.comgoogle.com The reaction conditions, such as temperature, pressure, and the presence of additives like ammonia (B1221849), can be optimized to enhance the yield of the desired primary amine. google.comresearchgate.net For instance, carrying out the hydrogenation in the presence of ammonia can help to suppress the formation of secondary amines. google.com
Table 3: Catalysts for Nitrile Hydrogenation
| Catalyst | Key Features | Reference |
|---|---|---|
| Raney Nickel | Commonly used, can be modified with alkali metal carbonates to improve selectivity. | google.com |
| Palladium on Carbon (Pd/C) | Effective under mild conditions, can be used in biphasic solvent systems. | bme.hu |
| Nano-Ni3C/Al2O3 | Highly active for selective hydrogenation to primary amines under mild conditions. | osaka-u.ac.jp |
Chiral Synthesis of Enantiopure 2,3,3-Trimethylbutyl Moiety
The development of methods for the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The 2,3,3-trimethylbutyl moiety possesses a chiral center at the C2 position, and therefore, the synthesis of enantiopure this compound requires stereoselective synthetic strategies.
Asymmetric catalytic hydrogenation is one of the most efficient and atom-economical methods for the synthesis of chiral amines. nih.gov This approach typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst. The catalyst, which consists of a metal center (e.g., iridium, rhodium, or palladium) and a chiral ligand, creates a chiral environment that directs the hydrogenation to occur from one face of the substrate, leading to the preferential formation of one enantiomer of the amine product. nih.govchinesechemsoc.org
The synthesis of enantiopure this compound via this route would likely involve the asymmetric hydrogenation of an N-methyl imine derived from 2,3,3-trimethylbutanal. The success of this approach would heavily depend on the design of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine, despite the steric bulk of the trimethylbutyl group. chinesechemsoc.org Researchers have developed a variety of chiral phosphine (B1218219) ligands and have explored the use of iridium and palladium catalysts for the asymmetric hydrogenation of sterically hindered imines. chinesechemsoc.orgresearchgate.net
Table 4: Chiral Ligands for Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Ir-Spiro Phosphine-Amine-Phosphine | Dialkyl Imines | High yield and enantioselectivity for sterically similar alkyl groups. | chinesechemsoc.org |
| Pd(OAc)2 with Chiral Ligand | Sterically Hindered N-Tosylimines | Effective for substrates with significant steric bulk. | researchgate.net |
| Rh-Bisphosphine | γ-Branched N-Phthaloyl Allylamines | Quantitative yields and excellent enantioselectivities. | researchgate.net |
Enantioselective Alkylation Strategies
Enantioselective alkylation represents a powerful tool for the construction of chiral carbon-nitrogen bonds. These strategies typically involve the use of chiral auxiliaries, catalysts, or reagents to induce facial selectivity in the alkylation of a prochiral precursor. Given the steric hindrance of the 2,3,3-trimethylbutyl moiety, direct enantioselective alkylation is a formidable challenge. However, several advanced strategies have been developed for the synthesis of other sterically hindered amines and could be hypothetically applied to the synthesis of this compound.
One of the most effective methods for the asymmetric synthesis of amines involves the use of chiral auxiliaries. yale.edu These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of sterically hindered amines, auxiliaries that can effectively shield one face of the molecule are required.
A notable example is the use of pseudoephenamine as a chiral auxiliary. It has been shown to be highly effective in the diastereoselective alkylation of amides, particularly in the formation of products with α-quaternary carbon centers. nih.gov The high crystallinity of pseudoephenamine amides and the clear resolution in their NMR spectra facilitate both purification and analysis. nih.gov
Hypothetical Application to this compound Synthesis:
A plausible synthetic route to enantiomerically enriched this compound using a chiral auxiliary approach could involve the following steps:
Amide Formation: Reaction of 2,3,3-trimethylbutanoyl chloride with a chiral auxiliary, such as (1R,2R)-pseudoephenamine.
Enolate Formation and Alkylation: Deprotonation of the resulting amide with a strong base (e.g., LDA) to form a chiral enolate, followed by alkylation with a methylating agent (e.g., methyl iodide). The chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.
Auxiliary Cleavage: Removal of the chiral auxiliary via reductive cleavage (e.g., with LiAlH4) would yield the desired (R)- or (S)-Methyl(2,3,3-trimethylbutyl)amine.
While specific data for this exact reaction sequence is not available in the literature, the diastereoselectivities achieved in the alkylation of other α,α-disubstituted pseudoephenamine amides suggest that this could be a promising strategy. The table below presents data for the alkylation of related systems, illustrating the potential effectiveness of this methodology.
| Alkyl Halide | Diastereomeric Ratio (dr) |
| MeI | >95:5 |
| BnBr | >95:5 |
| Allyl-I | >95:5 |
Table 1: Diastereoselective alkylation of α,α-disubstituted pseudoephenamine amides with various electrophiles. Data is representative of the high selectivities achievable with this auxiliary. nih.gov
Another powerful strategy for the enantioselective synthesis of chiral alkyl amines is the nickel-catalyzed hydroalkylation of enecarbamates. acs.org This method allows for the coupling of readily available enecarbamates with alkyl halides to produce a wide range of chiral amines with high regio- and enantioselectivity. acs.org The reaction proceeds under mild conditions and exhibits high functional group tolerance. acs.org
Hypothetical Application to this compound Synthesis:
To apply this methodology to the synthesis of this compound, a suitable enecarbamate precursor would be required. A potential route could involve:
Enecarbamate Synthesis: Preparation of an N-Cbz-protected enamine derived from a precursor to the 2,3,3-trimethylbutylamine core.
Nickel-Catalyzed Hydroalkylation: The nickel-catalyzed reaction of this enecarbamate with a methyl halide would introduce the methyl group at the α-position with high enantioselectivity.
Deprotection: Removal of the Cbz protecting group would afford the final product.
The success of this approach would depend on the feasibility of synthesizing the required enecarbamate and its reactivity in the nickel-catalyzed step. The steric bulk of the trimethylbutyl group might influence the efficiency of the catalytic process. Research on the hydroalkylation of various enecarbamates has demonstrated the versatility of this method, as shown in the following table.
| Enecarbamate Substrate | Alkyl Halide | Yield (%) | ee (%) |
| N-Cbz-1-phenyl-ethen-1-amine | EtI | 85 | 95 |
| N-Cbz-1-(naphthalen-2-yl)ethen-1-amine | MeI | 92 | 96 |
| N-Cbz-1-cyclohexyl-ethen-1-amine | i-PrBr | 78 | 91 |
Table 2: Nickel-catalyzed enantioselective hydroalkylation of various enecarbamates. This data showcases the high yields and enantioselectivities achievable for a range of substrates. acs.org
Mechanistic Investigations of Reactions Involving Methyl 2,3,3 Trimethylbutyl Amine
Role of Steric Hindrance on Reactivity Profiles of Methyl(2,3,3-trimethylbutyl)amine
The bulky 2,3,3-trimethylbutyl substituent, directly attached to the nitrogen atom, creates a sterically congested environment that profoundly affects the amine's reactivity. This steric hindrance governs both the kinetics of its reactions and its fundamental properties like basicity.
The steric bulk of the 2,3,3-trimethylbutyl group is expected to significantly retard the rate of nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles of steric hindrance in nucleophilic reactions of amines are well-established. For instance, studies on the reactions of various amines with methyl perchlorate (B79767) have demonstrated a marked decrease in reaction rates with increasing steric bulk around the nitrogen atom. scispace.com
For example, the rate constants for the reaction of amines with methyl perchlorate in water at 0°C show a clear trend of decreasing reactivity with increased substitution on or near the nitrogen atom. This is attributed to the steric hindrance impeding the approach of the electrophile to the nucleophilic nitrogen center.
Table 1: Illustrative Second-Order Rate Constants for the Reaction of Amines with Methyl Perchlorate in Water at 0°C
| Amine | k (l mol⁻¹ s⁻¹) |
| Ammonia (B1221849) | 2.1 x 10⁻⁴ |
| Methylamine (B109427) | 6.8 x 10⁻³ |
| Ethylamine | 1.1 x 10⁻² |
| Triethylamine | 3.7 x 10⁻⁴ |
This table is illustrative and based on general trends observed in nucleophilic reactions of amines. The values are intended to demonstrate the effect of steric hindrance and are not specific to the reaction of this compound.
Kinetic studies on the reactions of trimethylsilylmethyl arenesulfonates with anilines and benzylamines have also highlighted the role of steric effects in SN2 reactions. rsc.org The presence of a bulky group, in this case, the α-silyl group, was found to influence the reaction rates, underscoring the importance of steric factors in determining nucleophilic reactivity. rsc.org Given the even greater steric demand of the 2,3,3-trimethylbutyl group, it is anticipated that this compound would exhibit significantly slower reaction kinetics in similar nucleophilic substitution reactions compared to less hindered amines.
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Steric hindrance can affect basicity by impeding the solvation of the resulting conjugate acid, thereby destabilizing it and shifting the protonation equilibrium.
While specific pKa values for this compound are not readily found in the searched literature, the general principle is that increased steric hindrance around the nitrogen atom can lead to a decrease in basicity in aqueous solutions due to poorer solvation of the corresponding ammonium (B1175870) ion. However, in the gas phase, where solvation effects are absent, bulky alkyl groups can increase basicity due to their electron-donating inductive effects.
Research on the nucleophilic reactivities of hydrazines and amines has shown that methyl groups can have varying effects on reactivity depending on their position. researchgate.net While methyl groups can increase the reactivity at the α-position of hydrazines, they decrease it at the β-position. researchgate.net This highlights the complex interplay of electronic and steric effects in determining the reactivity of amines and related compounds.
Exploration of Intramolecular Rearrangements and Cyclization Pathways
The carbon skeleton of this compound, particularly the quaternary carbon center, presents the possibility for interesting intramolecular rearrangements, especially under conditions that favor the formation of carbocation intermediates.
Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in These rearrangements are common in reactions involving the formation of carbocations, such as the deamination of amines with nitrous acid or the solvolysis of alkyl halides. mychemblog.comjk-sci.com The driving force for the rearrangement is typically the formation of a more stable carbocation.
In the context of this compound, if a carbocation were to be generated on the carbon atom adjacent to the quaternary center (the C2 position), a Wagner-Meerwein rearrangement could occur. This would involve the migration of one of the methyl groups from the quaternary carbon to the adjacent carbocation, leading to a more stable tertiary carbocation. This type of skeletal rearrangement is a fundamental process in organic chemistry and has been observed in various systems. wikipedia.orgmychemblog.comlibretexts.org
The structural framework of this compound and its derivatives could potentially serve as precursors for ring-closing reactions to form heterocyclic compounds. While specific examples involving this particular amine were not found, the principles of intramolecular cyclization are well-established. For instance, if a functional group capable of acting as a nucleophile is introduced at an appropriate position on the alkyl chain, an intramolecular reaction with the amine or a derivative thereof could lead to the formation of a cyclic product.
Catalytic Activity and Coordination Chemistry
The sterically hindered nature of this compound suggests potential applications in catalysis and coordination chemistry. The bulky substituent can influence the coordination number and geometry of metal complexes, potentially leading to unique catalytic activities.
While specific studies detailing the catalytic activity or coordination chemistry of this compound were not prominently available in the search results, the use of bulky amines and their derivatives as ligands in catalysis is a well-explored area. For example, bulky ligands are often employed to control the steric environment around a metal center, thereby influencing the selectivity of a catalytic reaction.
Furthermore, studies on the oxidation of related compounds, such as 3-methyl-2-butenol, have involved the development of detailed kinetic models to understand their reaction pathways. researchgate.net While not directly involving the title compound, this research highlights the detailed mechanistic analysis that can be applied to understand the reactivity of complex organic molecules.
This compound as a Ligand in Transition Metal Complexes
This compound, a sterically hindered secondary amine, can function as a ligand in transition metal complexes. The nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital on a metal center, forming a coordinate covalent bond. The bulky 2,3,3-trimethylbutyl group exerts significant steric influence, which can affect the coordination number, geometry, and reactivity of the resulting metal complex. This steric hindrance can be advantageous in stabilizing low-coordinate metal centers or in directing the stereochemical outcome of catalytic reactions.
Synthesis and Characterization of Novel Metal-Amine Complexes (e.g., Platinum(II) Complexes)
The synthesis of metal-amine complexes, including those with platinum(II), generally involves the reaction of a suitable metal precursor with the amine ligand. A common method is the displacement of a labile ligand, such as cyclooctene (B146475) (coe) or a solvent molecule, from the metal's coordination sphere by the incoming amine ligand. For platinum(II) complexes, a typical precursor is [PtCl2(coe)]2. The reaction would proceed by adding the this compound ligand to a solution of the platinum precursor.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon environments in the complex, confirming the coordination of the amine ligand. Coordination to the platinum center often results in a downfield shift of the signals for the protons and carbons near the nitrogen atom.
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum provides evidence of coordination. In a free amine, this stretch appears at a certain frequency, which typically shifts upon coordination to the metal center.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight. nih.gov
Below is a table summarizing the expected characterization data for a hypothetical Pt(II)-Methyl(2,3,3-trimethylbutyl)amine complex, based on typical values for similar platinum-amine complexes.
| Technique | Observation | Interpretation |
| ¹H NMR | Downfield shift of N-H and α-CH₃ protons. | Deshielding of protons upon coordination to the electron-deficient platinum center. |
| ¹³C NMR | Downfield shift of carbon atoms adjacent to the nitrogen. | Change in electronic environment of the carbon skeleton due to coordination. |
| IR Spectroscopy | Shift in N-H stretching frequency compared to the free ligand. | Alteration of the N-H bond strength upon donation of the nitrogen lone pair to the metal. |
| ESI-MS | Peak corresponding to the calculated molecular ion of the complex. nih.gov | Confirmation of the molecular formula of the synthesized complex. |
Ligand Field Effects and Electronic Structure Analysis in Metal-Amine Complexes
Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.org When ligands like this compound coordinate to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. wikipedia.org The way these orbitals split in energy is determined by the geometry of the complex and the nature of the ligands. wikipedia.org
Amines are considered pure σ-donors. They donate their lone pair of electrons to the metal center without significant π-interactions (either π-acceptor or π-donor). In the context of the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting (the ligand field splitting parameter, Δ), amines are generally classified as weak-field ligands. They produce a smaller energy gap between the split d-orbitals compared to strong-field ligands like cyanide (CN⁻) or carbon monoxide (CO).
The magnitude of this splitting (Δ) influences the electronic and magnetic properties of the complex. rsc.org
Low-Spin vs. High-Spin: For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, a small Δ from a weak-field ligand like an amine will result in a high-spin complex. The electrons will occupy the higher energy e_g orbitals before pairing up in the lower energy t₂_g orbitals because the energy cost of pairing is greater than the energy required to jump to the higher level.
Color and UV-Vis Spectroscopy: The energy of the d-d electronic transitions corresponds to the magnitude of Δ. A smaller Δ means the complex will absorb lower-energy (longer wavelength) light. The UV-visible spectrum of a metal-amine complex can thus be used to experimentally determine the ligand field splitting parameter. mdpi.com
The electronic structure of a complex containing this compound would be primarily dictated by its σ-donating ability and the significant steric bulk, which could enforce a specific coordination geometry.
| Ligand Type | Nature of Interaction | Effect on d-orbital splitting (Δ) | Position in Spectrochemical Series |
| Halides (e.g., I⁻, Br⁻, Cl⁻) | σ-donor, π-donor | Smallest | Weak Field |
| Amines (e.g., NH₃, R₂NH) | σ-donor | Small | Weak to Intermediate Field |
| Water (H₂O) | σ-donor, weak π-donor | Intermediate | Intermediate Field |
| Cyanide (CN⁻) | σ-donor, strong π-acceptor | Large | Strong Field |
| Carbonyl (CO) | σ-donor, strong π-acceptor | Largest | Strong Field |
Involvement in C-H Bond Activation Mechanisms
The activation of typically unreactive C-H bonds is a cornerstone of modern synthetic chemistry, and tertiary alkylamines can be key substrates in these transformations. nih.gov While direct studies involving this compound are not prominent, the general principles apply. Metal catalysts, particularly late transition metals like palladium(II), can facilitate the functionalization of C(sp³)-H bonds located near the amine nitrogen. nih.gov
The mechanism often proceeds through an amine-directed C-H activation pathway. The key steps are:
Coordination: The nitrogen atom of the amine coordinates to the metal center.
Cyclometalation: The metal center then interacts with a nearby C-H bond (often at the γ-position), leading to the cleavage of the C-H bond and the formation of a stable five- or six-membered cyclometalated intermediate. This step is often the rate-determining step and is formally an oxidative addition of the C-H bond to the metal.
Functionalization: The resulting metal-carbon bond can then undergo various reactions, such as reductive elimination with another substrate (e.g., an aryl halide) to form a new C-C bond.
Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to repeat.
The reaction of a titanium complex, (t-Bu₃PN)₂TiMe₂, with trimethylaluminum (B3029685) demonstrates that C-H activation can be a key pathway in reactions involving bulky ligands, with kinetic studies revealing second-order dependence on the concentrations of the metal and activator. nih.gov Such kinetic analyses are crucial for elucidating the precise sequence of bond-breaking and bond-making events. nih.gov
Catalysis of Organic Transformations by this compound or its Complexes
Complexes involving tertiary alkylamines can act as catalysts for various organic transformations. A significant example is the palladium(II)-catalyzed C(sp³)-H arylation of tertiary alkylamines. nih.gov This reaction allows for the direct coupling of arene feedstocks to alkylamines, providing a powerful tool for synthesizing complex, value-added molecules from simple starting materials. nih.gov
In such a catalytic system, the amine substrate itself acts as a directing group, guiding the metal catalyst to a specific C-H bond. While this compound is a secondary amine, its N-alkylated (tertiary) derivatives would be suitable substrates for this type of transformation. The bulky 2,3,3-trimethylbutyl group would likely influence the regioselectivity and efficiency of the C-H activation step.
| Catalytic Transformation | Catalyst System | Substrates | Product | Significance |
| γ-C(sp³)-H Arylation | Pd(II) with a suitable ligand | Tertiary Alkylamine, Arene | γ-Aryl Tertiary Alkylamine | Directly converts unreactive C-H bonds into C-C bonds, streamlining the synthesis of complex amines. nih.gov |
The development of such catalytic methods is of high interest for synthetic and medicinal chemistry, where biologically active alkylamines are common targets. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl 2,3,3 Trimethylbutyl Amine Systems
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods are excellent for static structures and reaction profiles, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.
An MD simulation of Methyl(2,3,3-trimethylbutyl)amine, either in the gas phase or more commonly in a solvent like water, would provide a detailed view of its flexibility and interactions with its environment. researchgate.net A typical simulation would run for nanoseconds, tracking the positions and velocities of all atoms. Analysis of the resulting trajectory can reveal:
Conformational Dynamics: The frequency of transitions between different rotational isomers.
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the amine. This can be visualized using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an atom in the solute. researchgate.netulisboa.pt
Hydrogen Bonding: The dynamics, lifetime, and geometry of hydrogen bonds between the amine's N-H group and surrounding solvent molecules.
MD simulations are crucial for bridging the gap between the microscopic properties of a single molecule and the macroscopic properties of a bulk system.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret and verify experimental data. DFT calculations are routinely used to compute the parameters associated with various spectroscopic techniques.
For this compound, DFT can predict:
Infrared (IR) Spectra: By performing a vibrational frequency calculation, one can obtain the frequencies and intensities of the molecule's vibrational modes. These calculated frequencies correspond to absorption peaks in an IR spectrum. Comparing the predicted spectrum with an experimental one can help assign the observed peaks to specific molecular motions (e.g., N-H stretch, C-H bend). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. These predictions are invaluable for assigning peaks in complex experimental NMR spectra and confirming the molecule's structure.
Table 2: Representative Predicted Vibrational Frequencies for this compound This table presents hypothetical data to illustrate typical results from DFT frequency calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|
| N-H Stretch | 3350 | Medium |
| C-H Stretch (asymmetric) | 2965 | Strong |
| C-H Stretch (symmetric) | 2870 | Strong |
| N-H Bend | 1580 | Medium |
| C-N Stretch | 1150 | Medium-Weak |
Computational Analysis of Steric and Electronic Effects on Reactivity
The reactivity of this compound is dominated by the interplay between the electronic nature of the amine group and the significant steric bulk of the 2,3,3-trimethylbutyl substituent. Computational methods can dissect these two contributions. nih.gov
Electronic Effects: The nitrogen atom's lone pair makes the molecule a Lewis base. The electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its intrinsic basicity. This can be quantified by calculating the molecule's proton affinity (PA) or by using Natural Bond Orbital (NBO) analysis to determine the partial charge on the nitrogen atom. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich region around the lone pair, indicating the most likely site for electrophilic attack.
Steric Effects: The bulky substituent creates severe steric hindrance, which can physically block the nitrogen's lone pair from reacting with other molecules. This effect primarily impacts the molecule's nucleophilicity. Computational methods can quantify this hindrance by modeling the transition state of a reaction and calculating the steric repulsion energy. nih.govdnu.dp.ua Advanced techniques like Activation Strain Model (ASM) analysis can explicitly separate the reaction barrier into contributions from the structural distortion (strain) of the reactants and their electronic interaction. mdpi.com This would clearly demonstrate that while electronically a strong base, the high strain required for the bulky group to accommodate an incoming reactant makes it a poor nucleophile.
Table 3: Illustrative Comparison of Calculated Properties for Amines This table presents hypothetical data to demonstrate how steric and electronic effects can be computationally analyzed and compared.
| Amine | Proton Affinity (kcal/mol) (Electronic Effect) | Calculated Reaction Barrier (vs. CH₃I) (kcal/mol) (Combined Effect) | Steric Repulsion in TS (kcal/mol) |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | 204 | 15.2 | 2.1 |
| Trimethylamine | 225 | 18.5 | 8.5 |
| This compound | 232 | 28.7 | 19.4 |
This comparative data illustrates that while the electronic donating groups make this compound a very strong base (high proton affinity), the immense steric repulsion in a transition state leads to a much higher reaction barrier, making it a kinetically slow nucleophile.
Advanced Analytical and Spectroscopic Characterization of Methyl 2,3,3 Trimethylbutyl Amine
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of Methyl(2,3,3-trimethylbutyl)amine. It provides a highly accurate measurement of the molecule's mass, which is crucial for confirming its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. The molecular formula for this compound is C₈H₁₉N.
HRMS is also invaluable for impurity profiling. Syntheses of the target compound may result in structurally related impurities, such as isomers, precursors, or by-products. HRMS can detect these impurities at trace levels and provide their accurate masses, allowing for the deduction of their elemental formulas and tentative identification.
In tandem with accurate mass measurement, the fragmentation patterns observed in MS/MS experiments are used for structural elucidation. For this compound, a primary fragmentation pathway involves alpha-cleavage, the characteristic fragmentation of amines where the bond beta to the nitrogen atom is broken. This would result in the formation of specific, stable carbocations. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification when compared against a database. uni.lu
Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) Data for this compound [M]
| Adduct Ion | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 130.15903 | 132.3 |
| [M+Na]⁺ | 152.14097 | 138.2 |
| [M-H]⁻ | 128.14447 | 132.7 |
| [M+NH₄]⁺ | 147.18557 | 154.6 |
| [M+K]⁺ | 168.11491 | 138.3 |
Data derived from predicted values for the protonated molecule and its common adducts. uni.lu
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁵N) and their interactions, a complete and unambiguous assignment of the molecule's constitution and connectivity can be achieved.
One-dimensional NMR spectra provide foundational information about the chemical environment of each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. Key features would include a singlet for the N-methyl (N-CH₃) protons, signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the butyl group, and characteristic signals for the three terminal methyl groups, including a prominent singlet for the gem-dimethyl protons adjacent to the quaternary carbon. The N-H proton typically appears as a broad singlet, the position and sharpness of which can be dependent on solvent and concentration.
¹³C NMR: The molecule possesses eight carbon atoms, each in a unique chemical environment, which should give rise to eight distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the degree of alkyl substitution. Chemical shift values for similar aliphatic amines suggest specific ranges for the N-methyl carbon, the carbons of the butyl chain, and the quaternary carbon. docbrown.info
¹⁵N NMR: Although less sensitive, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom. For secondary amines, these shifts appear in a characteristic range. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these spectra are most commonly acquired using indirect detection methods like the ¹H-¹⁵N HMBC experiment. researchgate.net The N-alkylation of an amine typically results in a significant upfield shift of the ¹⁵N signal compared to its primary amine precursor. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| N-C H₃ | ¹³C | 30 - 40 | - |
| N-CH ₃ | ¹H | 2.3 - 2.5 | s |
| NH | ¹H | 0.5 - 2.0 | br s |
| -C H₂-NH | ¹³C | 50 - 60 | - |
| -CH ₂-NH | ¹H | 2.4 - 2.7 | m |
| -C H(CH₃)- | ¹³C | 35 - 45 | - |
| -CH (CH₃)- | ¹H | 1.6 - 1.9 | m |
| -CH(C H₃)- | ¹³C | 15 - 25 | - |
| -CH(CH ₃)- | ¹H | 0.9 - 1.1 | d |
| -C (CH₃)₃ | ¹³C | 30 - 40 | - |
| -C(C H₃)₃ | ¹³C | 25 - 35 | - |
| -C(CH ₃)₃ | ¹H | 0.8 - 1.0 | s |
Note: These are estimated values based on typical ranges for aliphatic amines. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. science.govresearchgate.net
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show a clear correlation path along the (CH₃)CH-CH₂- fragment of the butyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton singlet around δ 2.4 would correlate to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds) and is critical for piecing together the entire carbon skeleton. columbia.edu Key correlations would include the N-methyl protons to the N-CH₂ carbon, and the protons of the trimethyl-substituted carbon to the adjacent methine carbon and the quaternary carbon itself. This confirms the placement of the bulky t-butyl-like group. sdsu.edu
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, a secondary aliphatic amine, the IR spectrum would exhibit several key absorption bands. orgchemboulder.com The most diagnostic band is the N-H stretching vibration, which appears as a single, weak-to-medium intensity peak. spectroscopyonline.com The C-N stretching vibration is also characteristic of amines. dntb.gov.ua The N-H wag, a broad and strong absorption, is also a useful indicator for primary and secondary amines. orgchemboulder.com Raman spectroscopy offers complementary data, as non-polar bonds often produce stronger signals than in IR.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3350 - 3310 | N-H Stretch | Weak - Medium | A single peak, characteristic of secondary amines. orgchemboulder.com |
| 2960 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretches from methyl and methylene groups. |
| 1470 - 1450 | C-H Bend | Medium | Asymmetric and symmetric bending of CH₃ and CH₂ groups. |
| 1250 - 1020 | C-N Stretch | Medium - Weak | Characteristic of aliphatic amines. dntb.gov.ua |
X-ray Crystallography for Solid-State Structure Determination of Derivatives or Co-crystals
While this compound is a liquid at standard conditions, its structure in the solid state can be definitively determined by converting it into a crystalline derivative, most commonly a salt. The formation of a salt, such as this compound hydrochloride, introduces ionic interactions and hydrogen bonding that facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. uni.lu
Single-crystal X-ray crystallography provides the absolute structure of the molecule. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. Furthermore, it reveals the three-dimensional packing of the molecules in the crystal lattice, including key intermolecular interactions like the hydrogen bonds formed between the protonated secondary ammonium (B1175870) group (R₂NH₂⁺) and the chloride counter-ion. nih.gov This information is fundamental for understanding the molecule's conformation and solid-state properties.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
Given its volatility, Gas Chromatography (GC) is the most suitable technique. jmchemsci.com When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for determining the purity of a sample, with the area of the peak corresponding to the compound's concentration.
For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. researchgate.net This hyphenated technique separates the components of a mixture via GC, and each separated component is then introduced into the mass spectrometer for identification. This allows for the confident identification of the main compound by its mass spectrum and retention time, as well as the separation and identification of any volatile impurities. nist.govnist.gov Special consideration may be needed to prevent peak tailing, a common issue with amines, by using base-deactivated columns or by derivatizing the amine before analysis. researchgate.net
Applications and Research Perspectives in Advanced Organic Synthesis
Methyl(2,3,3-trimethylbutyl)amine as a Building Block in Complex Molecular Architectures
The synthesis of complex organic molecules often relies on the use of modular building blocks that introduce specific structural features and properties. illinois.edu Sterically hindered secondary amines are particularly valuable in this context, as their bulky substituents can direct the stereochemical outcome of reactions and prevent undesirable side reactions, such as the formation of tertiary amines or quaternary ammonium (B1175870) salts. tandfonline.comdesigner-drug.com The this compound molecule, with its distinct steric profile, is a promising candidate for such applications.
This compound can serve as a foundational unit for the synthesis of more complex and valuable advanced intermediates. Standard organic transformations, such as reductive amination or N-acylation, can be employed to attach this bulky amine to other molecular scaffolds. researchgate.net For instance, the reaction of this compound with various aldehydes and ketones through reductive amination can produce a wide array of sterically hindered tertiary amines, which are themselves important intermediates in medicinal chemistry and agrochemistry. researchgate.netresearchgate.net The steric bulk provided by the 2,3,3-trimethylbutyl group can be instrumental in creating specific molecular conformations or protecting certain functional groups within a larger molecule.
Below is a table of potential advanced intermediates that could be plausibly synthesized from this compound using established synthetic methods.
| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Intermediate Product |
| This compound | Benzaldehyde | Reductive Amination | Benzyl(methyl)(2,3,3-trimethylbutyl)amine |
| This compound | Acetyl Chloride | N-Acylation | N-methyl-N-(2,3,3-trimethylbutyl)acetamide |
| This compound | 2-Bromo-acetophenone | N-Alkylation | 1-Phenyl-2-(methyl(2,3,3-trimethylbutyl)amino)ethan-1-one |
| This compound | Ethyl Acrylate (B77674) | Michael Addition | Ethyl 3-(methyl(2,3,3-trimethylbutyl)amino)propanoate |
This table represents hypothetical, yet synthetically feasible, transformations to illustrate the potential of this compound as a building block.
The incorporation of the this compound moiety into a molecular structure can impart tailored properties, leading to the creation of specialty chemicals. Bulky amide ligands, for example, play a crucial role in stabilizing metals in low coordination states or oxidation states, which is vital in catalysis. researchgate.net By converting this compound into an amide ligand, its significant steric hindrance could be harnessed to create novel metal complexes with unique catalytic activities. Furthermore, in the field of medicinal chemistry, the introduction of large, lipophilic groups can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic profile. The 2,3,3-trimethylbutyl group could be used to design enzyme inhibitors or receptor antagonists where steric bulk in a specific region of the molecule is required for high potency and selectivity.
Development of Chiral Auxiliaries and Ligands Based on this compound Structure
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. researchgate.net This field heavily relies on the development of effective chiral ligands that coordinate to a metal center and control the stereochemical outcome of a reaction. nih.gov this compound is an inherently chiral molecule due to the stereocenter at the C2 position of the butyl chain. This makes it an attractive and readily available scaffold for the design of new chiral ligands and auxiliaries.
The secondary amine of this compound can be readily functionalized to create a variety of bidentate or tridentate ligands. For example, reaction with a chlorophosphine could yield a P,N-ligand, a class of ligands that has proven highly successful in numerous metal-catalyzed asymmetric reactions, including hydrogenation and allylic alkylation. nih.gov The combination of a chiral backbone, a nitrogen donor, and a phosphorus donor in a single molecule creates a powerful tool for asymmetric induction.
The efficacy of sterically hindered, chiral ligands is well-documented. For instance, iridium complexes with chiral P,N-ligands have been shown to be excellent catalysts for the asymmetric hydrogenation of challenging substrates like sterically hindered N-aryl imines, affording chiral amines with high enantioselectivity. acs.org While research has not yet been published on ligands specifically derived from this compound, the performance of analogous systems provides a strong rationale for its investigation. The unique steric environment created by the 2,3,3-trimethylbutyl group could lead to catalysts with novel reactivity and selectivity profiles.
The following table presents representative results from the literature for an asymmetric reaction catalyzed by a system using a chiral, sterically demanding ligand, illustrating the potential of such catalysts.
| Substrate | Chiral Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diarylmethanimine | Spiro Phosphine (B1218219) (f-spiroPhos) | [Ir(COD)Cl]₂/L | >99 | 99 | acs.org |
| N-Aryl Imines | Phosphine-Phosphoramidite | Ir/L | 85-99 | 82-96 | acs.org |
| 1,3-Diphenyl-2-propenyl acetate | Chiral Dinitrogen (BiIM) | Pd(dba)₂/L | 98 | 95 | nih.gov |
| α-Chloroacetophenone | Chiral Aminoalcohol | BH₃•SMe₂/L | 98 | 94 | mdpi.com |
This table showcases the performance of various chiral ligand types in asymmetric catalysis, providing a benchmark for the potential application of ligands derived from this compound.
Advanced Materials Science Applications (e.g., amine-containing polymers)
Sterically hindered amines are a critical class of additives used in materials science, primarily as light stabilizers for polymers. tandfonline.com By incorporating these amines directly into the polymer backbone, researchers can create materials with enhanced durability and resistance to degradation from heat and light. researchgate.netepo.org This approach prevents the migration and loss of the stabilizer from the polymer matrix over time, a common issue with non-polymeric additives. epo.org
This compound is an excellent candidate for creating such functional polymers. The amine can be modified to include a polymerizable group, such as an acrylate or acrylamide (B121943) moiety, through reaction with reagents like acryloyl chloride. scielo.br The resulting monomer can then be copolymerized with commodity monomers like styrene, vinyl acetate, or various acrylates to produce a new polymer with the sterically hindered amine integrated into its structure. researchgate.netscielo.br The significant steric bulk of the 2,3,3-trimethylbutyl group would be expected to effectively shield the polymer from radical degradation pathways initiated by UV light, functioning as a high-permanence Hindered Amine Light Stabilizer (HALS). Recent patents describe the synthesis of high molecular weight, polymeric HALS to ensure good thermal stability and compatibility within different polymer materials, a strategy for which this compound would be well-suited. epo.orggoogle.com
Future Research Directions and Emerging Trends
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and refine reaction conditions with high precision. preprints.orgnih.gov Computer-aided synthesis planning (CASP) tools, powered by ML, are moving beyond expert-based rules to data-driven retrosynthetic analysis. nih.govarxiv.org Applications like ReTReK integrate retrosynthesis knowledge with deep learning to propose viable and practical synthetic routes that a human chemist might overlook. nih.govacs.org
Table 1: Potential Machine Learning Optimization Parameters for Methyl(2,3,3-trimethylbutyl)amine Synthesis
| Parameter Category | Specific Variables | Optimization Objective | Potential ML Model |
| Continuous Variables | Temperature, Residence Time, Reactant Concentrations, Catalyst Loading | Maximize Yield, Minimize Reaction Time, Reduce Cost | Bayesian Optimization, Artificial Neural Networks (ANN) |
| Discrete Variables | Solvent Choice, Catalyst Type, Base Type | Identify Optimal Combination for Highest Selectivity | Classification Algorithms, A Priori Knowledge Generation |
| Multi-Objective | Yield vs. Environmental Impact (E-Factor) | Find Pareto Front for Balanced Green & Efficient Process | Multi-Objective Optimization Algorithms (e.g., NEMO) |
Sustainable Synthesis Methodologies for this compound and its Derivatives
The chemical industry's shift towards green chemistry is driving research into sustainable methods for amine synthesis. rsc.org For this compound, this involves moving away from stoichiometric reagents and environmentally harmful solvents towards catalytic and atom-economical processes. rsc.orgresearchgate.net
One promising approach is the direct reductive amination of a ketone (e.g., 3,3-dimethyl-2-butanone) with methylamine (B109427). While traditionally performed with hydride reagents that generate significant waste, modern methods utilize heterogeneous catalysts and molecular hydrogen as the reductant, with water as the only byproduct. researchgate.net Another advanced method is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis. This process would involve reacting an alcohol, such as 2,3,3-trimethylbutan-2-ol, with methylamine. A heterogeneous catalyst, often based on copper or ruthenium, temporarily oxidizes the alcohol to a ketone intermediate in situ, which then undergoes reductive amination, with the hydrogen being returned in the final reduction step. rsc.orgresearchgate.net These methods are highly atom-economical and align with the principles of green chemistry. rsc.org
Future research will focus on developing more robust, selective, and reusable heterogeneous catalysts derived from earth-abundant metals. The use of biomass-derived solvents or even solvent-free conditions is another key area of investigation to further improve the sustainability profile of the synthesis. rsc.orgrsc.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Reactants | Key Features | Sustainability Aspect |
| Traditional N-Alkylation | 2,3,3-trimethylbutyl halide + Methylamine | Stoichiometric base, salt waste | Low atom economy, potential use of toxic alkyl halides |
| Direct Reductive Amination | 3,3-Dimethyl-2-butanone + Methylamine + H₂ | Heterogeneous catalyst (e.g., Cu/SiO₂) | High atom economy, water is the only byproduct researchgate.net |
| Hydrogen Borrowing | 2,3,3-trimethylbutan-2-ol + Methylamine | Heterogeneous catalyst (e.g., Ru-based) | Very high atom economy, starts from a more reduced substrate rsc.org |
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., high pressure, flow chemistry)
Pushing the boundaries of reaction conditions can unlock new synthetic pathways and efficiencies, particularly for sterically demanding transformations.
Flow Chemistry: Continuous flow reactors offer superior control over heat and mass transfer, reaction time, and safety, which is especially beneficial for potentially hazardous or fast reactions. nih.gov For the synthesis of this compound, a flow process would allow for precise temperature control, minimizing side reactions. It also enables the safe handling of gaseous reactants like methylamine and the use of high-pressure conditions that are difficult to manage in batch reactors. acs.orgunimi.it The ability to telescope multiple reaction steps without intermediate purification can significantly streamline the synthesis. nih.gov Research into immobilized catalysts and reagents packed into flow reactors is a key trend, allowing for easy separation and continuous production. acs.org
High-Pressure Chemistry: Applying high pressure can accelerate sterically hindered reactions by promoting the formation of a more compact transition state. It can also influence equilibria and enable reactions that are otherwise unfeasible at atmospheric pressure. wikipedia.org The synthesis of polyethylene (B3416737) covalent adaptable networks (CANs) through high-pressure (2000 bar) free-radical polymerization with a sterically hindered amine comonomer demonstrates the utility of high pressure in complex systems. acs.org Exploring the high-pressure synthesis of this compound could lead to significantly improved reaction rates and yields, potentially reducing the need for high temperatures or highly active catalysts.
Interdisciplinary Research with Materials Science and Catalysis
The development of next-generation synthetic methods for this compound is intrinsically linked to advances in materials science and catalysis. mdpi.comuu.nl The design of new catalysts is a highly interdisciplinary endeavor, combining inorganic materials chemistry, surface science, and computational modeling. nih.gov
For sustainable methodologies like hydrogen borrowing, materials scientists are focused on creating heterogeneous catalysts with well-defined active sites on robust supports (e.g., zeolites, metal-organic frameworks, or functionalized polymers). researchgate.netrsc.org These materials must be designed to maximize activity and selectivity while resisting deactivation over many cycles.
Furthermore, interdisciplinary research is crucial for developing materials for advanced applications. For instance, incorporating a sterically hindered amine like this compound into a polymer backbone could yield materials with unique properties. Research into covalent adaptable networks (CANs) has shown that disulfide bonds linked to hindered amines can create robust, recyclable thermosets. acs.org Such collaborations between organic synthesis, polymer science, and materials engineering could uncover new applications for the target compound and its derivatives, driving further innovation in its synthesis.
Development of New Analytical Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction mechanisms and kinetics is essential for optimizing any chemical synthesis. The development of advanced analytical techniques for in situ (in the reaction vessel) monitoring provides real-time data, eliminating the need for offline sampling, which can be slow and may not capture transient or unstable intermediates. mt.com
For the synthesis of this compound, techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. mt.comacs.org These methods allow chemists to track the concentration of reactants, products, and key intermediates as the reaction progresses. mt.comutwente.nl This information is critical for:
Identifying Reactive Intermediates: Confirming the presence of proposed intermediates, such as an imine in a reductive amination. researchgate.net
Determining Reaction Kinetics: Calculating reaction rates to understand the influence of different parameters (temperature, catalyst, etc.). mt.com
Detecting Byproducts: Identifying the formation of unwanted side products in real-time, enabling rapid process adjustments.
Ensuring Safety and Scalability: Monitoring reaction exotherms and the accumulation of unstable species. mt.com
Future trends point towards integrating these analytical tools directly into automated flow reactors, creating a closed-loop system where real-time data feeds back into an AI control algorithm to continuously optimize the reaction conditions. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
